4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate
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Overview
Description
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Mode of Action
It is known that thiadiazole derivatives can interact with biological targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Thiadiazole derivatives are known to be involved in a wide range of biological activities, but the specific pathways influenced by this compound require further investigation .
Pharmacokinetics
The compound’s molecular weight is 352.82 , which is within the range generally favorable for oral bioavailability.
Result of Action
As a thiadiazole derivative, it may share some of the biological activities associated with this class of compounds, such as antimicrobial, anti-inflammatory, and anticancer effects . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent. .
Materials Science: Thiadiazole derivatives, including this compound, have been explored for their use in organic electronics and as luminescent materials
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 4-(4-Bromophenyl)-1,2,3-thiadiazole
Uniqueness
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate is unique due to its combination of the thiadiazole ring and the 4-chlorobenzenesulfonate group. This unique structure imparts specific chemical and biological properties that differentiate it from other thiadiazole derivatives. For example, the presence of the sulfonate group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S2/c15-11-3-7-13(8-4-11)22(18,19)20-12-5-1-10(2-6-12)14-9-21-17-16-14/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEVZCSOYGTOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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